N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide
Description
N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c1-10-14(5-4-6-16(10)26(23,24)21-13-7-8-13)18-9-15-11(2)19-17-22(15)20-12(3)25-17/h4-6,13,18,21H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQPPKFQFXMOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC2CC2)NCC3=C(N=C4N3N=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide typically involves the cyclization of commercially available compounds. One common method involves the reaction of cyclopropane-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine . This intermediate is then reacted with 2-bromo-1,2-(substituted aryl) ethanones under reflux conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit hypoxia-inducible factor prolyl hydroxylase (PHD2), which plays a crucial role in cellular responses to low oxygen levels. This inhibition can lead to the suppression of angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-(4-methoxyphenyl)-5-phenylimidazo[2,1-b][1,3,4]thiadiazole: Known for its anticancer activity with selectivity towards leukemic cancer cell lines.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Uniqueness
N-cyclopropyl-3-[(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylamino]-2-methylbenzenesulfonamide stands out due to its specific molecular structure, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit PHD2 and its diverse reactivity profile make it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
